molecular formula C15H14N2O4 B7739745 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid

4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid

Cat. No.: B7739745
M. Wt: 286.28 g/mol
InChI Key: VZOQOZQXLIKTDA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol This compound is known for its unique structure, which includes a hydrazone linkage and a benzoic acid moiety

Preparation Methods

The synthesis of 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-hydrazinobenzoic acid . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are usually alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity may be related to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrazone linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-8-10(2-7-13(14)18)9-16-17-12-5-3-11(4-6-12)15(19)20/h2-9,17-18H,1H3,(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOQOZQXLIKTDA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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